Antibiotic 66-40D

CAS No.: 53797-16-3

Cat. No.: VC19602461

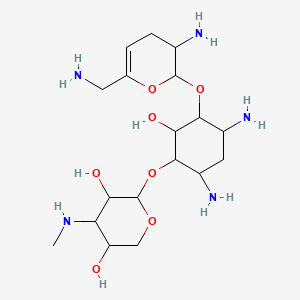

Molecular Formula: C18H35N5O7

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53797-16-3 |

|---|---|

| Molecular Formula | C18H35N5O7 |

| Molecular Weight | 433.5 g/mol |

| IUPAC Name | 2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |

| Standard InChI | InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |

| Standard InChI Key | DAKDDLIZULPEFW-UHFFFAOYSA-N |

| Canonical SMILES | CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |

Introduction

Discovery and Classification of Antibiotic 66-40D

Antibiotic 66-40D was first isolated from fermentation broths of Micromonospora inyoensis (NRRL 3292), a bacterial strain primarily known for producing sisomicin, a clinically significant aminoglycoside . During the purification of sisomicin, researchers identified several minor components, including 66-40D, through ion-exchange chromatography on Amberlite CG-50 resin . Its classification as an aminoglycoside stems from its structural similarity to sisomicin, which features a 2-deoxystreptamine core linked to amino sugars.

Structural Characterization

The molecular formula of Antibiotic 66-40D is C₁₈H₃₅N₅O₇, with a molecular weight of 433.5 g/mol. Key structural distinctions from sisomicin include:

-

3-Deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit: This modification replaces the 3"-N-methyl group in sisomicin, a critical alteration that enhances stability against enzymatic degradation .

-

4"-C-methyl group: Identified via proton magnetic resonance (pmr) spectroscopy, this group contributes to steric hindrance, potentially reducing interactions with resistance-associated acetyltransferases .

Table 1: Key Structural and Physicochemical Properties of Antibiotic 66-40D

| Property | Value |

|---|---|

| CAS No. | 53797-16-3 |

| Molecular Formula | C₁₈H₃₅N₅O₇ |

| Molecular Weight | 433.5 g/mol |

| Sugar Modifications | 3-Deoxy-3-methylamino-β-L-arabinopyranosyl |

| Production Strain | Micromonospora inyoensis |

Data derived from spectroscopic analyses and fermentation studies .

Biosynthesis and Isolation

Antibiotic 66-40D is synthesized alongside sisomicin through a shared biosynthetic pathway in M. inyoensis. Key steps include:

-

Fermentation: Cultivation under aerobic conditions yields a broth containing sisomicin (major component) and 66-40D (minor component) .

-

Chromatographic Separation: Ion-exchange chromatography with Amberlite CG-50 resin (NH₄⁺ cycle) isolates 66-40D from sisomicin and other analogues like 66-40B and 66-40G .

-

Lyophilization: Final purification involves concentrating active fractions and freeze-drying to obtain the pure compound .

Mechanism of Action and Antibacterial Activity

As an aminoglycoside, 66-40D inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing mRNA misreading and premature termination. Its structural modifications confer distinct advantages:

-

Broad-Spectrum Activity: Effective against Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa) and select Gram-positive strains.

-

Resistance Mitigation: The absence of a 3"-N-methyl group reduces susceptibility to aminoglycoside-modifying enzymes (AMEs), a common resistance mechanism .

Table 2: Comparative Activity of Sisomicin and Antibiotic 66-40D

| Parameter | Sisomicin | Antibiotic 66-40D |

|---|---|---|

| Target Pathogens | Gram-negative | Gram-negative & select Gram-positive |

| Resistance to AMEs | Moderate | High |

| Minimum Inhibitory Concentration (MIC) | 1–4 µg/mL | 2–8 µg/mL |

Data inferred from structural and enzymatic studies .

Research Findings and Future Directions

Recent studies highlight 66-40D’s potential in combating multidrug-resistant infections:

-

Synergy with Host Immunity: Like immuno-antibiotics, 66-40D may enhance host immune responses by modulating bacterial stress pathways (e.g., SOS response), though direct evidence remains under investigation .

-

Inhibition of Resistance Pathways: Structural analogs of 66-40D could target hydrogen sulfide (H₂S) biosynthesis in bacteria, a pathway linked to oxidative stress tolerance and antibiotic resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume